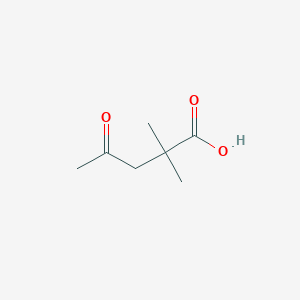
2,2-Dimethyl-4-oxopentanoic acid
Overview
Description
2,2-Dimethyl-4-oxopentanoic acid, also known as acetoacetic acid, is a ketone body produced by the liver during the breakdown of fatty acids in the absence of glucose. It is a colorless liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. In recent years, acetoacetic acid has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Molecular Structure and Interactions
- Planar Structure and Hydrogen Bonds : The molecular structure of 2,2-Dimethyl-4-oxopentanoic acid is nearly planar, with molecules interacting via hydrogen bonds forming chains in crystals. This structure could be significant in understanding molecular interactions in crystallography (Hachuła et al., 2013).
Analytical and Experimental Techniques
- Mass Spectrometric Characterization : This compound has been characterized by electrospray ionization using a triple quadrupole and time-of-flight analyzer. The study provides insights into the fragmentation pathways and molecular behavior of small organic compounds (Kanawati et al., 2008).
Chemical Properties and Reactions
- Acid-Amide Hydrogen Bonding : 2,2-Dimethyl-4-oxopentanoic acid exhibits interesting hydrogen bonding behavior with amide groups, suggesting potential applications in molecular recognition and complex formation studies (Wash et al., 1997).
- Formation of Secondary Organic Aerosols : The compound has been evaluated as a potential tracer for secondary organic aerosols from aromatic hydrocarbons. This could be crucial in atmospheric chemistry and environmental studies (Al-Naiema & Stone, 2017).
Biochemistry and Microbiology
- Reactivity with Pyruvate Kinase : Its interaction with pyruvate kinase provides insights into enzymatic mechanisms and metabolic pathways, a critical aspect of biochemistry research (Chalkley & Bloxham, 1976).
- Microbial Transformation : It has been studied for its transformation by Neurospora crassa, indicating potential applications in microbial biotransformation and synthetic biology (Maugras et al., 1975).
Chemical Synthesis and Modification
- Isotope-Labelled Derivatives : The synthesis of isotopically labelled derivatives of 2,2-Dimethyl-4-oxopentanoic acid, for example in 5-Amino-4-oxopentanoic acid, is crucial in the study of biological pathways and molecular imaging (Shrestha‐Dawadi & Lugtenburg, 2003).
Environmental Applications
- Extraction and Recovery Processes : The compound has been studied for its extraction from aqueous solutions, highlighting its importance in environmental chemistry and industrial processes (Kumar et al., 2015).
Vibrational Spectroscopy
- Spectroscopic Investigation : The vibrational spectroscopic analysis of 2,2-Dimethyl-4-oxopentanoic acid derivatives is significant in understanding molecular dynamics and structural analysis (Priya et al., 2011).
properties
IUPAC Name |
2,2-dimethyl-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOHONYYAXGTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574158 | |
| Record name | 2,2-Dimethyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxopentanoic acid | |
CAS RN |
470-49-5 | |
| Record name | 2,2-Dimethyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B3267811.png)


![Morpholino-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylene]amine](/img/structure/B3267824.png)




